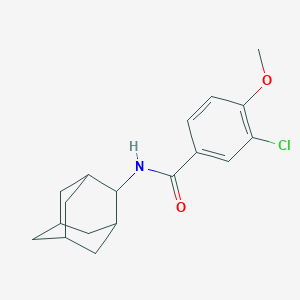![molecular formula C18H19ClN2O2 B278523 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has been of interest in scientific research due to its potential applications in medicine and biochemistry.
作用机制
The mechanism of action of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. For example, Kim et al. (2017) proposed that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide have been studied in various contexts. For example, a study by Liu et al. (2016) found that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide could reduce oxidative stress in rat liver cells. Additionally, Kim et al. (2017) reported that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide could reduce the production of pro-inflammatory cytokines in human cells.
实验室实验的优点和局限性
One advantage of using 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in lab experiments is that it has been shown to have low toxicity in vitro. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide. For example, further studies could investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, studies could explore the use of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide in combination with other drugs or therapies. Finally, research could focus on elucidating the mechanism of action of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide to better understand its potential applications.
合成方法
The synthesis of 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-(4-morpholinyl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been described in detail in a study by Zhang et al. (2013).
科学研究应用
3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been studied for its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory effects in a study by Kim et al. (2017). Additionally, 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide has been investigated for its potential as an anticancer agent. A study by Li et al. (2018) found that 3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide inhibited the growth of lung cancer cells in vitro.
属性
分子式 |
C18H19ClN2O2 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC 名称 |
3-chloro-4-methyl-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-2-3-14(12-17(13)19)18(22)20-15-4-6-16(7-5-15)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI 键 |
SGZUPPQBLNRFAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)